Amitriptylinoxide

Description

This compound has been used in trials studying Major Depression.

This compound is a small molecule drug with a maximum clinical trial phase of III.

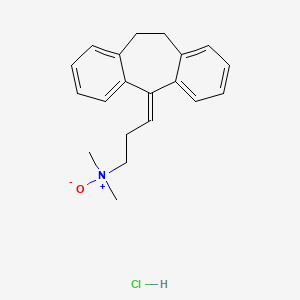

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKQFOGINQDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195758 | |

| Record name | Amitriptylinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-14-0 | |

| Record name | Amitriptylinoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptylinoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptylinoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitriptylinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYLINOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuronal Odyssey of Amitriptylinoxide: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of amitriptylinoxide, a tricyclic antidepressant, within the intricate neuronal pathways of the central nervous system. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its pharmacological effects, presents available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Core Mechanism of Action: A Tale of Two Transporters

This compound, an active metabolite of the widely known antidepressant amitriptyline, exerts its primary therapeutic effects by acting as a potent inhibitor of the reuptake of two key neurotransmitters: serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuronal membrane, this compound effectively increases the concentration of these monoamines in the synaptic cleft. This enhanced availability of serotonin and norepinephrine leads to a potentiation of their signaling to postsynaptic neurons, a mechanism believed to be central to its antidepressant and analgesic properties.

While its primary mechanism mirrors that of its parent compound, amitriptyline, crucial differences in its broader pharmacological profile contribute to a distinct clinical picture. Notably, this compound is also considered a prodrug of amitriptyline, meaning a portion of it is converted to amitriptyline in the body.

Receptor Binding Profile and Pharmacological Effects

Beyond its primary targets, SERT and NET, this compound interacts with a range of other receptors, which contributes to both its therapeutic effects and its side-effect profile. However, a key distinguishing feature of this compound is its significantly reduced affinity for certain receptors compared to amitriptyline, leading to a generally better-tolerated profile.

Key Receptor Interactions:

-

Muscarinic Acetylcholine Receptors: this compound displays a markedly weaker affinity for muscarinic acetylcholine receptors compared to amitriptyline. This reduced anticholinergic activity is associated with a lower incidence of side effects such as dry mouth, constipation, blurred vision, and urinary retention.

-

α1-Adrenergic Receptors: The affinity of this compound for α1-adrenergic receptors is approximately 60-fold lower than that of amitriptyline. This diminished α1-adrenergic blockade is linked to a reduced risk of orthostatic hypotension (a sudden drop in blood pressure upon standing) and dizziness.

-

Histamine H1 Receptors: Like amitriptyline, this compound acts as an antagonist at histamine H1 receptors. This action is responsible for its sedative effects.

-

Serotonin Receptors: this compound also functions as an antagonist at certain serotonin receptors, which may contribute to its overall therapeutic efficacy.

Quantitative Data: A Comparative Overview

The following table summarizes the available quantitative and qualitative data on the receptor binding and transporter inhibition profiles of this compound. For comparative purposes, data for amitriptyline are also included where available.

| Target | Parameter | This compound | Amitriptyline | Reference |

| Primary Targets | ||||

| Serotonin Transporter (SERT) | IC50 | Nanomolar range | ~4.3 nM | |

| Norepinephrine Transporter (NET) | IC50 | Nanomolar range | ~18.2 nM | |

| Secondary Targets | ||||

| Muscarinic Acetylcholine Receptors | Half-maximal inhibition | 18 µmol/L | 0.32 µmol/L | |

| α1-Adrenergic Receptors | Relative Affinity | ~60-fold lower than amitriptyline | - | |

| Histamine H1 Receptors | Activity | Antagonist | Potent Antagonist | |

| Serotonin Receptors | Activity | Antagonist | Antagonist |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for various neuronal receptors (e.g., muscarinic acetylcholine, α1-adrenergic, histamine H1).

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor of interest) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined by adding a high concentration of a known, non-radioactive ligand for the target receptor.

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the potency (IC50) of this compound in inhibiting the reuptake of serotonin and norepinephrine.

Methodology:

-

Synaptosome Preparation:

-

Synaptosomes (resealed nerve terminals) are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for dopamine transporters, cortex or hippocampus for serotonin and norepinephrine transporters).

-

Brain tissue is homogenized in an isotonic sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

The synaptosomal pellet is resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of the test compound (this compound).

-

A radioactively labeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine) is added to initiate the uptake reaction.

-

The reaction is allowed to proceed for a short, defined period at a physiological temperature (e.g., 37°C).

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

The amount of radioactivity taken up by the synaptosomes and trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is calculated by analyzing the dose-response curve.

-

Visualizing the Neuronal Landscape

The following diagrams illustrate the core mechanism of action of this compound and the workflow of the key experimental assays.

Caption: Mechanism of Action of this compound in the Synapse.

Caption: Workflow for Radioligand Receptor Binding Assay.

Caption: Workflow for Neurotransmitter Reuptake Inhibition Assay.

Conclusion

This compound represents a significant compound in the landscape of antidepressant pharmacology. Its primary mechanism of inhibiting serotonin and norepinephrine reuptake, coupled with a more favorable side-effect profile due to reduced affinity for muscarinic and α1-adrenergic receptors, underscores its therapeutic potential. While a comprehensive quantitative dataset for its binding affinities remains to be fully elucidated in the public domain, the available evidence strongly supports its efficacy. The experimental protocols detailed herein provide a framework for further investigation into the nuanced pharmacology of this and other centrally acting agents. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and development of novel therapeutics for neurological and psychiatric disorders.

Synthesis and Chemical Characterization of Amitriptyline Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of amitriptyline oxide, a significant metabolite of the tricyclic antidepressant amitriptyline. This document details the synthetic pathway, experimental protocols, and analytical methods for the thorough characterization of this compound, aiming to serve as a valuable resource for professionals in drug development and related scientific fields.

Introduction

Amitriptyline oxide, also known as amitriptyline N-oxide, is a primary metabolite of amitriptyline, a widely prescribed medication for the treatment of depression and various pain syndromes. Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacological and toxicological studies of the parent drug. This guide outlines a common synthetic route to obtain amitriptyline oxide and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of Amitriptyline Oxide

The synthesis of amitriptyline oxide is typically achieved through the N-oxidation of amitriptyline. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent.

Synthesis Pathway

The reaction involves the direct oxidation of the tertiary amine group in the amitriptyline molecule to form the corresponding N-oxide.

Caption: Synthesis workflow for Amitriptyline Oxide.

Experimental Protocol

This protocol is based on the general principles of tertiary amine N-oxidation.

Materials:

-

Amitriptyline hydrochloride

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of amitriptyline in methanol.

-

Oxidation: To the stirred solution, add a molar excess of hydrogen peroxide (30% solution) dropwise.

-

Reaction: Heat the reaction mixture to a temperature between 30°C and 95°C and maintain it for a period of 20 minutes to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess hydrogen peroxide by adding a small amount of manganese dioxide until gas evolution ceases.

-

Work-up: Remove the manganese dioxide by filtration. Evaporate the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude amitriptyline oxide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data:

| Parameter | Value |

| Reactants | Amitriptyline, Hydrogen Peroxide |

| Reaction Time | 20 minutes - 4 hours |

| Reaction Temp. | 30 - 95 °C |

| Purity (Post-Purification) | ≥95% (as determined by HPLC)[1] |

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of the synthesized amitriptyline oxide. This involves a combination of spectroscopic techniques.

Analytical Workflow

The following diagram illustrates the typical workflow for the chemical characterization of the synthesized compound.

Caption: Analytical workflow for Amitriptyline Oxide characterization.

Spectroscopic Data

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound. The electron ionization mass spectrum of amitriptyline oxide is available in the NIST WebBook.[2]

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO | [2] |

| Molecular Weight | 293.40 g/mol | [2] |

| CAS Number | 4317-14-0 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of amitriptyline oxide is expected to show characteristic absorption bands for the aromatic rings, alkyl chains, and a prominent N-O stretching vibration, which is typically observed in the region of 950-970 cm⁻¹. While a specific spectrum for the oxide is not provided, the spectrum of the parent compound, amitriptyline hydrochloride, is available for comparison.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of amitriptyline oxide. The outlined synthetic protocol, based on the oxidation of amitriptyline with hydrogen peroxide, offers a practical approach for obtaining this important metabolite. The guide also emphasizes the critical role of modern analytical techniques in verifying the structure and purity of the synthesized compound, which is paramount for its use in further scientific research and drug development activities. Researchers are encouraged to consult the referenced literature for more detailed information and to adapt the provided protocols to their specific laboratory conditions and safety standards.

References

The Metabolic Odyssey of Amitriptylinoxide: A Comparative In Vitro and In Vivo Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, a tertiary amine N-oxide, is not only a metabolite of the widely prescribed tricyclic antidepressant amitriptyline but is also utilized as a therapeutic agent in its own right. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth comparison of the in vitro and in vivo metabolism of this compound, offering a comprehensive resource for researchers in drug metabolism and pharmacokinetics. A significant aspect of this compound's metabolism is its reduction back to amitriptyline, which subsequently undergoes extensive metabolism.[1][2] This guide will, therefore, also detail the metabolic pathways of amitriptyline as they are integral to the overall disposition of this compound.

In Vivo Metabolism of this compound

In vivo studies, primarily in humans, have demonstrated that a substantial portion of administered this compound is excreted unchanged or as hydroxylated metabolites. A key metabolic step is the reduction of this compound back to its parent compound, amitriptyline, which then enters its own well-established metabolic pathways.[1][2]

Quantitative Analysis of Urinary Metabolites in Humans

Clinical studies have quantified the excretion of this compound and its metabolites in urine following administration. A significant finding is that approximately one-third of an administered dose is excreted as either the unchanged drug or its 10-hydroxy derivative.[1] More specific data from a study involving intravenous and oral administration of this compound is presented in the table below.

| Metabolite | Mean Percentage of Administered Dose in Urine (Single Dose) |

| Unchanged this compound | 34% (Intravenous) |

| 22% (Oral) | |

| cis-OH-amitriptylinoxide | Data not individually quantified |

| trans-OH-amitriptylinoxide | Data not individually quantified |

| Amitriptyline | Data not individually quantified |

| OH-nortriptyline | Data not individually quantified |

Data sourced from a study in healthy volunteers. Individual quantification for all metabolites was not available in the cited literature.

In Vitro Metabolism of Amitriptyline (as a proxy for this compound)

Direct quantitative in vitro metabolic studies on this compound are scarce in publicly available literature. However, as a major in vivo pathway for this compound is its reduction to amitriptyline, the extensive in vitro metabolism data for amitriptyline serves as a crucial proxy for understanding the subsequent metabolic fate of this compound. These studies typically utilize human liver microsomes or cDNA-expressed cytochrome P450 (CYP) enzymes.

The primary in vitro metabolic pathways for amitriptyline are N-demethylation to its active metabolite, nortriptyline, and hydroxylation at the 10-position.

Key Enzymes and Metabolic Pathways

-

N-demethylation: Primarily mediated by CYP2C19 , with contributions from CYP1A2, CYP3A4, and CYP2C9.

-

Hydroxylation: Exclusively mediated by CYP2D6 , leading to the formation of E-10-hydroxyamitriptyline.

The following table summarizes the key metabolites of amitriptyline identified in in vitro systems.

| Metabolite | Major Metabolic Reaction | Primary Enzyme(s) | In Vitro System |

| Nortriptyline | N-demethylation | CYP2C19 | Human Liver Microsomes, cDNA-expressed CYPs |

| E-10-hydroxyamitriptyline | Hydroxylation | CYP2D6 | Human Liver Microsomes, cDNA-expressed CYPs |

| Z-10-hydroxyamitriptyline | Hydroxylation | Minor | Human Liver Microsomes |

| 10-hydroxynortriptyline | Hydroxylation of Nortriptyline | CYP2D6 | Human Liver Microsomes |

Metabolic Pathways and Experimental Workflows

To visualize the complex metabolic transformations and the experimental approaches used to study them, the following diagrams are provided.

Caption: Metabolic pathway of this compound.

Caption: General workflow for in vitro metabolism studies.

Caption: General workflow for in vivo metabolism studies.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol is a representative methodology for assessing the metabolism of a test compound like amitriptyline in human liver microsomes.

1. Materials:

-

Human liver microsomes (pooled)

-

Test compound (Amitriptyline)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (at various concentrations to determine kinetics) and the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. Analytical Procedure (LC-MS/MS):

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and its metabolites.

-

Develop a specific multiple reaction monitoring (MRM) method for each analyte.

-

Generate standard curves for the parent compound and known metabolites to enable accurate quantification.

In Vivo Metabolism Study in Humans

This protocol outlines a general approach for an in vivo study to characterize the metabolism and excretion of a drug like this compound in human subjects.

1. Study Design:

-

Recruit a cohort of healthy volunteers.

-

Administer a single oral or intravenous dose of this compound.

-

Collect all urine and multiple blood samples at predefined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24, 48 hours post-dose).

2. Sample Collection and Processing:

-

Urine: Collect complete urine voids at specified intervals. Measure the volume of each collection and store an aliquot at -20°C or lower until analysis.

-

Plasma: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma, and store the plasma at -20°C or lower.

3. Sample Analysis:

-

Sample Preparation:

-

Urine: May require a hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Perform extraction using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Plasma: Perform protein precipitation followed by LLE or SPE.

-

-

Analytical Quantification:

-

Utilize a validated LC-MS/MS or GC-MS method to identify and quantify this compound and its metabolites in the processed samples.

-

Use deuterated internal standards for this compound and its key metabolites to ensure accurate quantification.

-

Conclusion

The metabolism of this compound is a two-pronged process involving direct excretion of the parent drug and its hydroxylated metabolites, alongside a significant reduction to amitriptyline, which then undergoes its own extensive metabolism. While direct comparative quantitative data between in vitro and in vivo systems for this compound is limited, a comprehensive understanding can be achieved by integrating the available in vivo data for this compound with the rich in vitro data for its major metabolite, amitriptyline. This guide provides a foundational framework for researchers to design and interpret studies on the metabolism of this compound, ultimately contributing to a more complete understanding of its pharmacokinetic profile. Further research focusing on direct quantitative in vitro studies of this compound would be beneficial to refine the in vitro-in vivo correlation.

References

An In-depth Technical Guide to Amitriptylinoxide for Research Professionals

Introduction

Amitriptylinoxide, also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1970s for the treatment of depressive disorders.[1] It is an active metabolite of the widely used antidepressant, amitriptyline.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its brand names, equivalent formulations, pharmacological properties, and relevant experimental protocols to support research and development in the field of psychopharmacology.

Brand Names and Equivalent Formulations

This compound is available under several brand names in Europe. For research purposes, it is often referred to by its chemical name, amitriptyline N-oxide.

| Brand Name | Manufacturer/Distributor |

| Amioxid | Not specified |

| Ambivalon | Dycine (India) |

| Equilibrin | Not specified |

This table summarizes the known brand names for this compound.[1][4]

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) at the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. This action is similar to its parent compound, amitriptyline. Additionally, it acts as an antagonist at several other receptors, including serotonin, histamine H1, and muscarinic acetylcholine receptors. However, its affinity for certain receptors, particularly muscarinic acetylcholine and alpha-1 adrenergic receptors, is significantly lower than that of amitriptyline, which may account for its improved side-effect profile.

Caption: Mechanism of action of this compound at the synapse.

Pharmacokinetics

This compound is readily absorbed after oral administration and is characterized by a rapid onset of action and a shorter half-life compared to amitriptyline. A significant portion of this compound is reduced back to amitriptyline in the body, contributing to its therapeutic effect.

Table 1: Comparative Pharmacokinetics of a Single 50 mg Oral Dose of this compound vs. Amitriptyline in Healthy Volunteers

| Parameter | This compound | Amitriptyline |

| Mean Elimination Half-life (t½) | 1.5 hours | Not specified |

| Peak Plasma Concentration | Not specified | Not specified |

| Area Under the Curve (AUC) | 12-fold higher than its metabolite amitriptyline | Not specified |

Table 2: Pharmacokinetics of a Single 60 mg Dose of this compound in Healthy Volunteers

| Parameter | Intravenous Infusion | Oral Formulation |

| Maximum Plasma Level (Cmax) | 721 ng/ml | 686 ng/ml |

| Time to Maximum Plasma Level (Tmax) | 1.96 hours | 0.82 hours |

| Area Under the Curve (AUC 0-infinity) | 2331 h.ng/ml | 1714 h.ng/ml |

Metabolism

Amitriptyline is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, through demethylation to its active metabolite nortriptyline and through hydroxylation. N-oxidation of amitriptyline leads to the formation of this compound. A substantial portion of administered this compound is excreted unchanged or as its 10-hydroxy derivative, while the remainder is reduced back to amitriptyline and undergoes further metabolism.

Caption: Metabolic pathway of Amitriptyline.

Receptor Binding Profile

Receptor binding assays have shown that while this compound shares a similar pharmacological profile with amitriptyline, it exhibits significantly lower affinity for certain receptors, which is believed to contribute to its better tolerability.

Table 3: Comparative Receptor Binding Affinities (IC50, µmol/L)

| Receptor | This compound | Amitriptyline | Fold Difference |

| Muscarinic Acetylcholine | 18 | 0.32 | ~56x lower |

| α1-Adrenergic | 170 | 0.56 | ~300x lower |

Experimental Protocols

Pharmacokinetic Analysis in Human Plasma

The following protocol is a representative methodology for the analysis of this compound and its metabolites in human plasma, based on published studies.

Objective: To determine the plasma concentrations of this compound, amitriptyline, and nortriptyline over time following administration.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).

-

C18 reversed-phase column.

-

Human plasma samples collected in EDTA tubes.

-

Internal standard (e.g., protriptyline or clomipramine).

-

Hexane, isoamyl alcohol, and phosphoric acid for extraction.

-

Tris buffer (pH 9.5).

-

Centrifuge.

Procedure:

-

Sample Collection: Collect blood samples (approximately 4-5 mL) into K2-EDTA anticoagulation tubes at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -70°C until analysis.

-

Liquid-Liquid Extraction:

-

To 500 µL of plasma, add 50 µL of the internal standard working solution.

-

Add 500 µL of Tris buffer (pH 9.5).

-

Add 5 mL of a hexane:isoamyl alcohol mixture (e.g., 95:5 v/v).

-

Vortex the mixture for 1 minute and then centrifuge at 3500 x g for 10 minutes.

-

Transfer the organic phase to a clean tube containing 150 µL of 0.1% phosphoric acid.

-

Vortex and centrifuge again. The aqueous phase now contains the analytes.

-

-

HPLC Analysis:

-

Inject a sample of the aqueous phase into the HPLC system.

-

Use a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).

-

Set the DAD to detect the analytes at an appropriate wavelength (e.g., 215 nm).

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound, amitriptyline, and nortriptyline of known concentrations.

-

Determine the concentrations of the analytes in the plasma samples by comparing their peak areas to those of the internal standard and the calibration curve.

-

Caption: General workflow for a pharmacokinetic study of this compound.

Conclusion

This compound presents a distinct pharmacological profile compared to its parent compound, amitriptyline. Its faster onset of action and improved tolerability, attributed to its lower affinity for muscarinic and adrenergic receptors, make it a compound of interest for further research. The data and protocols presented in this guide offer a foundation for scientists and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

References

The Pharmacological Profile of Amitriptylinoxide: A Technical Guide for Researchers

An In-depth Examination of a Tricyclic Antidepressant with a Favorable Side-Effect Profile

Amitriptylinoxide, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline, presents a unique pharmacological profile characterized by a potentially faster onset of action and a more favorable side-effect profile compared to its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, designed for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, receptor binding affinities, pharmacokinetics, metabolism, and relevant experimental protocols.

Mechanism of Action

This compound functions primarily as a serotonin and norepinephrine reuptake inhibitor, thereby increasing the synaptic concentrations of these neurotransmitters and enhancing neurotransmission.[1] This action is believed to be the cornerstone of its antidepressant efficacy. While it shares this primary mechanism with its parent compound, amitriptyline, its distinct receptor binding profile contributes to its differentiated clinical characteristics.

Receptor Binding Profile

A key feature of this compound's pharmacological profile is its reduced affinity for various neurotransmitter receptors compared to amitriptyline. This is particularly evident at muscarinic acetylcholine and alpha-adrenergic receptors, which is thought to contribute to its lower incidence of anticholinergic side effects (e.g., dry mouth, constipation) and orthostatic hypotension.[2]

| Receptor/Transporter | Ligand | Tissue Source | IC50 (µM) - this compound | IC50 (µM) - Amitriptyline | Reference |

| Muscarinic Acetylcholine Receptor | 3H-QNB | Rat Brain | 18 | 0.32 | [2] |

| Alpha-1 Adrenergic Receptor | 3H-WB4101 | Rat Brain | 170 | 0.56 | |

| Alpha-2 Adrenergic Receptor | 3H-Rauwolscine | Rat Brain | 14 | 0.44 | |

| Serotonin Receptor | 3H-LSD | Bovine Forebrain | 100 | Not specified in direct comparison |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics

Studies in healthy volunteers have demonstrated that this compound is more rapidly absorbed than amitriptyline following oral administration. It is characterized by a relatively short elimination half-life. A significant portion of orally administered this compound is reduced to its parent compound, amitriptyline, which then contributes to the overall therapeutic effect.

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.82 h | 60 mg oral dose | |

| 1.96 h | 60 mg IV infusion | ||

| Peak Plasma Concentration (Cmax) | 686 ng/mL | 60 mg oral dose | |

| 721 ng/mL | 60 mg IV infusion | ||

| Area Under the Curve (AUC 0-∞) | 1714 h·ng/mL | 60 mg oral dose | |

| 2331 h·ng/mL | 60 mg IV infusion | ||

| Elimination Half-life (t½) | 1.5 h | 50 mg oral dose |

Metabolism and Biotransformation

This compound is both a metabolite of amitriptyline and a prodrug that is converted to amitriptyline in the body. When administered exogenously, a substantial portion of this compound is reduced back to amitriptyline. The metabolism of this compound also involves hydroxylation to form cis- and trans-hydroxythis compound. A significant fraction of the drug is excreted unchanged in the urine.

Signaling Pathways

The therapeutic effects of tricyclic antidepressants, including the active metabolite amitriptyline, are increasingly understood to extend beyond simple monoamine reuptake inhibition. Chronic administration is associated with neuroadaptive changes, including the modulation of intracellular signaling cascades and the expression of neurotrophic factors. One of the key pathways implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Amitriptyline has been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for BDNF, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This signaling is crucial for neuronal survival, plasticity, and neurogenesis.

References

- 1. [Plasma and urine kinetics of amitriptyline oxide and its metabolites. Comparison of intravenous infusion and oral administration in volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: receptor-binding profile compared with other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Amitriptylinoxide: An In-depth Examination of its Role as an Active Metabolite of Amitriptyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline, a cornerstone tricyclic antidepressant (TCA), has been a subject of extensive metabolic profiling to understand its therapeutic and adverse effects. Among its various metabolites, amitriptylinoxide, the N-oxide derivative, has garnered significant attention. This technical guide provides a comprehensive analysis of this compound's standing as an active metabolite of amitriptyline, delving into its pharmacological activity, metabolic pathways, and the experimental methodologies used for its characterization. The presented data underscores the nuanced role of this compound, not merely as a metabolic byproduct but as a pharmacologically significant entity, and in some contexts, a prodrug to its parent compound.

Pharmacological Profile: A Comparative Analysis

This compound exhibits a pharmacological profile that is qualitatively similar to amitriptyline, primarily functioning as a serotonin and norepinephrine reuptake inhibitor. However, quantitative differences in receptor affinities reveal a distinct character. Notably, this compound displays a significantly lower affinity for certain receptors associated with the adverse effects of TCAs.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki in nM) of amitriptyline and this compound for key neurotransmitter transporters and receptors. This data highlights the comparable potency at serotonin and norepinephrine transporters, alongside a reduced affinity of this compound for histaminergic, muscarinic, and adrenergic receptors, which is consistent with its reportedly better tolerability profile.

| Target | Amitriptyline (Ki, nM) | This compound (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | 4.3 | 18 | [1] |

| Norepinephrine Transporter (NET) | 10.2 | 35 | [1] |

| Histamine H1 Receptor | 1.1 | 23 | [1] |

| Muscarinic M1 Receptor | 18 | 1,300 | [1] |

| Alpha-1 Adrenergic Receptor | 26 | 1,500 | [1] |

Pharmacokinetic Parameters

The pharmacokinetic profiles of amitriptyline and this compound also show key differences. Following oral administration, this compound is rapidly absorbed and then partially reduced back to amitriptyline, contributing to the overall therapeutic effect. This prodrug-like behavior influences the plasma concentrations and duration of action of the parent compound. A significant portion of this compound is also excreted unchanged.

| Parameter | Amitriptyline | This compound | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-12 hours | ~1.5 hours | |

| Elimination Half-life (t1/2) | 10-28 hours | ~19 hours (as amitriptyline) | |

| Bioavailability | 30-60% | Variable (acts as prodrug) | |

| Protein Binding | ~95% | Not specified | |

| Primary Route of Elimination | Hepatic metabolism, renal excretion | Renal excretion (unchanged and as metabolites), reduction to amitriptyline |

Metabolic Pathways

The biotransformation of amitriptyline is a complex process involving several enzymatic reactions. The formation of this compound and its subsequent reduction back to amitriptyline represent a significant metabolic loop.

Amitriptyline Metabolism to this compound and Other Metabolites

The metabolic conversion of amitriptyline involves N-demethylation to its active metabolite nortriptyline, hydroxylation, and N-oxidation. The N-oxidation pathway leads to the formation of this compound.

Metabolic pathway of amitriptyline.

Key Enzymes in Amitriptyline Metabolism

-

N-Oxidation: The conversion of amitriptyline to this compound is primarily catalyzed by Flavin-containing monooxygenases (FMOs) .

-

Reduction: The reduction of this compound back to amitriptyline is a crucial step for its prodrug activity. This process is thought to be mediated non-enzymatically by the heme moiety of cytochrome P450 enzymes in the presence of a reduced flavin, with NADPH-cytochrome P450 reductase playing a role in providing the necessary reducing equivalents.

-

Demethylation and Hydroxylation: Various cytochrome P450 (CYP) isoforms, including CYP2C19, CYP2D6, CYP3A4, and CYP1A2 , are responsible for the demethylation and hydroxylation of amitriptyline and its metabolites.

Experimental Protocols

The characterization of this compound as a metabolite and its pharmacological activity relies on robust analytical and in vitro experimental methods.

Quantification of Amitriptyline and Metabolites by HPLC

A common method for the simultaneous quantification of amitriptyline and its metabolites, including this compound, in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Sample Preparation (Plasma):

-

To 1 mL of plasma, add an internal standard (e.g., imipramine).

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol) under alkaline conditions.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 240 nm or tandem mass spectrometry for higher sensitivity and specificity.

Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of compounds for specific receptors.

General Protocol (for Serotonin Transporter):

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-citalopram) and varying concentrations of the test compound (amitriptyline or this compound).

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Logical Workflow for Investigating this compound Activity

The following diagram illustrates a logical workflow for the comprehensive investigation of a metabolite's activity, using this compound as an example.

Workflow for metabolite activity investigation.

Conclusion

The evidence strongly supports the classification of this compound as an active metabolite of amitriptyline. Its pharmacological profile, characterized by potent serotonin and norepinephrine reuptake inhibition and reduced affinity for receptors associated with adverse effects, suggests a potential therapeutic advantage. The metabolic interplay, where this compound acts as a prodrug that is reduced back to the parent compound, adds another layer of complexity and significance to its overall contribution to the clinical effects of amitriptyline. For drug development professionals, the study of such metabolites offers valuable insights into optimizing drug design for improved efficacy and tolerability. Further research focusing on the precise enzymatic control of the amitriptyline-amitriptylinoxide metabolic loop could unveil new strategies for personalized medicine in the treatment of depression and other conditions.

References

An Exploratory Whitepaper on Amitriptylinoxide for the Management of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents an exploratory analysis of Amitriptylinoxide as a potential therapeutic agent for neuropathic pain. Currently, there is a lack of direct clinical or preclinical studies evaluating the efficacy and safety of this compound for this indication. The information provided herein is based on the well-established pharmacological profile of its active metabolite, Amitriptyline, and the known pharmacokinetic properties of this compound. This whitepaper is intended to serve as a scientific rationale to encourage and guide future research in this area.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] While various pharmacological agents are utilized, tricyclic antidepressants (TCAs) like Amitriptyline have been a cornerstone of treatment for many years, recommended as a first-line therapy in numerous guidelines.[1][3][4] this compound, the N-oxide of Amitriptyline, is a prodrug that is rapidly metabolized to Amitriptyline. This document explores the scientific foundation for investigating this compound as a potential alternative or improved therapeutic option for neuropathic pain, leveraging the extensive knowledge of its active metabolite.

Pharmacokinetic Profile: this compound as a Prodrug

Pharmacokinetic studies in healthy volunteers have demonstrated that this compound is rapidly absorbed after oral administration and is converted to its active metabolite, Amitriptyline. Understanding this conversion is crucial for postulating the therapeutic potential of this compound in neuropathic pain.

Experimental Protocols: Pharmacokinetic Studies

A summary of a typical pharmacokinetic study protocol is outlined below:

-

Study Design: A randomized, two-way cross-over study design is often employed.

-

Participants: Healthy male and female volunteers, typically between the ages of 18 and 30.

-

Intervention: Administration of a single oral dose of this compound (e.g., 50 mg or 60 mg) and, in comparative studies, Amitriptyline.

-

Sampling: Blood samples are collected at various time points over a 24-hour period to measure plasma concentrations of this compound, Amitriptyline, and its major metabolite, Nortriptyline. Urine samples may also be collected to analyze metabolites.

-

Analytical Method: High-pressure liquid chromatography (HPLC) is a standard method for quantifying the concentrations of the compounds in plasma.

-

Pharmacokinetic Analysis: Plasma concentration-time curves are used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and Amitriptyline from studies in healthy volunteers.

| Parameter | This compound (Oral Administration) | Amitriptyline (Oral Administration) | Reference(s) |

| Dose | 50 mg / 60 mg | 50 mg | |

| Cmax (ng/mL) | ~686 - 721 | - | |

| Tmax (h) | ~0.82 | Slower than this compound | |

| AUC (0-inf) (h*ng/mL) | ~1714 - 2331 | - | |

| Elimination Half-life (t1/2) | ~1.5 hours | ~25 hours |

Note: Direct comparative values for all parameters were not available in a single study. The data is compiled from multiple sources.

The rapid absorption and conversion of this compound to Amitriptyline suggest that oral administration of the prodrug could serve as an effective delivery system for the active compound. The significantly shorter half-life of this compound itself indicates its transient nature in plasma.

Rationale for Efficacy in Neuropathic Pain: The Role of Amitriptyline

The primary rationale for exploring this compound in neuropathic pain lies in its conversion to Amitriptyline. Amitriptyline has a well-documented, albeit not fully understood, mechanism of action in alleviating neuropathic pain.

Mechanism of Action of Amitriptyline in Neuropathic Pain

The analgesic effect of Amitriptyline in neuropathic pain is thought to be multifactorial and distinct from its antidepressant effects, often occurring at lower doses. Key proposed mechanisms include:

-

Reuptake Inhibition: Inhibition of serotonin and noradrenaline reuptake in the central nervous system, particularly within descending spinal pain pathways.

-

Channel Blockade: Blockade of voltage-gated sodium, potassium, and calcium channels.

-

Receptor Antagonism: Antagonism of NMDA, histamine, and muscarinic acetylcholine receptors.

-

Anti-inflammatory Effects: Potential indirect action as an anti-inflammatory agent by reducing pro-inflammatory cytokines. One mechanism for this may be the inhibition of the nitric oxide signaling pathway.

-

Opioid System Modulation: The therapeutic action of Amitriptyline may require the involvement of the opioid system.

Signaling Pathways Implicated in Amitriptyline's Analgesic Effect

The following diagram illustrates a simplified representation of the key signaling pathways potentially modulated by Amitriptyline in the context of neuropathic pain.

Caption: Key molecular targets of Amitriptyline leading to analgesia.

Preclinical and Clinical Evidence for Amitriptyline in Neuropathic Pain

While direct evidence for this compound is absent, the extensive body of research on Amitriptyline provides a strong foundation for its potential efficacy.

Experimental Protocols: Preclinical Models of Neuropathic Pain

Preclinical studies often utilize rodent models to investigate the analgesic effects of compounds. A common model is the Chronic Constriction Injury (CCI) model.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Procedure: The sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic nerve compression.

-

Behavioral Testing: Nociceptive thresholds are measured to assess pain behaviors. This includes:

-

Mechanical Allodynia: Assessed using von Frey filaments, where the withdrawal threshold to a non-noxious stimulus is measured.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test), where the latency to withdraw the paw is recorded.

-

-

Drug Administration: Amitriptyline is typically administered intraperitoneally (i.p.) or orally.

-

Outcome Measures: The primary outcome is a reversal of the established allodynia or hyperalgesia.

Data Presentation: Efficacy of Amitriptyline in Neuropathic Pain

The following table summarizes representative efficacy data for Amitriptyline in various neuropathic pain conditions.

| Neuropathic Pain Condition | NNT (Number Needed to Treat) for at least moderate pain relief | Reference(s) |

| General Neuropathic Pain | 2 (95% CI 1.7 to 2.5) | |

| Painful Diabetic Neuropathy | 1.3 (95% CI 1.2 to 1.5) | |

| Postherpetic Neuralgia | 2.2 (95% CI 1.7 to 3.1) |

NNT is the number of patients who need to be treated for one to benefit compared to a control. A lower NNT indicates greater effectiveness.

Clinical trials have consistently shown that a subset of patients with neuropathic pain experience significant pain relief with Amitriptyline. However, adverse effects can limit its use.

Potential Advantages of this compound and Future Directions

The investigation of this compound for neuropathic pain is predicated on the hypothesis that it may offer advantages over direct administration of Amitriptyline.

Hypothesized Advantages:

-

Improved Tolerability: As a prodrug, this compound might lead to a different side-effect profile. While studies have noted that unwanted effects were lower with this compound treatment in the context of depression, this needs to be specifically evaluated for neuropathic pain.

-

Modified Pharmacokinetics: The pharmacokinetic profile of Amitriptyline derived from this compound could potentially lead to more stable plasma concentrations of the active metabolite over time, which might enhance efficacy and reduce side effects. Some research suggests that Amitriptyline delivered from its prodrug might be cleared more slowly from a "deep compartment".

Experimental Workflow for Future Research

The following diagram outlines a logical workflow for the future exploratory study of this compound for neuropathic pain.

Caption: A logical progression for the development of this compound.

Conclusion

While direct evidence is currently lacking, the well-established efficacy of Amitriptyline in treating neuropathic pain, combined with the pharmacokinetic profile of this compound as its prodrug, provides a strong scientific rationale for its investigation. Future preclinical and clinical studies are warranted to determine if this compound can offer a safe and effective therapeutic option for patients suffering from neuropathic pain, potentially with an improved tolerability profile compared to its active metabolite. This exploratory guide serves as a foundational document to stimulate and inform such research endeavors.

References

- 1. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.sheffieldchildrens.nhs.uk [library.sheffieldchildrens.nhs.uk]

- 3. Amitriptyline for neuropathic pain in adults - Overton [app.overton.io]

- 4. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Amitriptylinoxide in antidepressant therapy

An In-depth Technical Guide to the Discovery and History of Amitriptylinoxide in Antidepressant Therapy

Executive Summary

This compound, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline, was introduced in Europe during the 1970s.[1] Its development was driven by the need for antidepressants with improved tolerability and a faster onset of action compared to its parent compound, amitriptyline. While demonstrating equivalent antidepressant efficacy to amitriptyline, this compound exhibits a more favorable side-effect profile, with reduced anticholinergic, sedative, and cardiovascular effects.[1][2][3][4] This is attributed to its significantly lower affinity for muscarinic acetylcholine and α1-adrenergic receptors. Pharmacokinetic studies reveal that this compound is more rapidly absorbed than amitriptyline and also acts as a prodrug, being metabolized to amitriptyline. This guide provides a comprehensive overview of the discovery, pharmacological profile, clinical efficacy, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The advent of tricyclic antidepressants in the 1950s marked a significant milestone in the treatment of depressive disorders. Amitriptyline, discovered in the late 1950s and approved by the FDA in 1961, became a cornerstone of antidepressant therapy. However, its clinical utility was often limited by a broad range of side effects, including sedation, dry mouth, constipation, and orthostatic hypotension.

In an effort to mitigate these adverse effects while retaining therapeutic efficacy, researchers focused on modifying the structure of existing TCAs. This led to the development of this compound, the N-oxide derivative of amitriptyline. Introduced in Europe in the 1970s, this compound was developed with the goal of creating an antidepressant with a more favorable balance of efficacy and tolerability. Clinical trials comparing it to amitriptyline suggested a faster onset of action and a reduction in undesirable side effects.

Pharmacology

Mechanism of Action

Similar to its parent compound, this compound's primary antidepressant effect is mediated by its ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This blockage of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration and prolonged activity of these monoamines in the synapse, which is believed to be the underlying mechanism for its therapeutic effects in depression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Double-blind study of the therapeutic efficacy and tolerability of this compound in comparison with amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative trial of amitriptyline-N-oxide and amitriptyline in the treatment of out-patients with depressive syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Amitriptylinoxide: An In-Depth Analysis of its Interaction with Serotonin and Norepinephrine Reuptake Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline, has demonstrated therapeutic efficacy in the treatment of depression, reportedly with a more favorable side-effect profile than its parent compound.[1] This technical guide provides a comprehensive examination of the core mechanism of action of this compound: its inhibitory effects on the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE). A comparative analysis with amitriptyline is presented, supported by available quantitative data. Detailed experimental protocols for in vitro reuptake inhibition assays are provided to facilitate further research and drug development in this area. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research methodologies.

Introduction

This compound, also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) that has been used in clinical practice, particularly in Europe, since the 1970s.[1] As a metabolite of amitriptyline, it shares a similar tricyclic core structure but is distinguished by the presence of an N-oxide functional group. This structural modification is believed to contribute to its altered pharmacokinetic and pharmacodynamic properties, including a potentially faster onset of action and improved tolerability.[1]

The primary antidepressant mechanism of TCAs, including amitriptyline and its metabolites, is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] By blocking these transporters, the reuptake of serotonin and norepinephrine from the synaptic cleft is inhibited, leading to an increased concentration of these neurotransmitters and enhanced neurotransmission. This guide focuses on elucidating the specific effects of this compound on SERT and NET.

Quantitative Analysis of Reuptake Inhibition

The inhibitory potency of a compound on a transporter is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity and greater potency. While specific Ki or IC50 values for this compound are not as widely reported as those for its parent compound, available data from comparative studies are summarized below. For context, the established values for amitriptyline are also provided.

| Compound | Transporter | Inhibition Constant (Ki) / IC50 (nM) | Reference |

| This compound | SERT | Data Pending Extraction | Hyttel et al., 1980 |

| NET | Data Pending Extraction | Hyttel et al., 1980 | |

| Amitriptyline | SERT | 3.13 - 67 | [3] |

| NET | 13.3 - 63 |

Note: The quantitative data for this compound is based on the abstract of Hyttel et al., 1980, which indicates its inhibitory effects on serotonin and noradrenaline uptake were determined. The full text is required to extract the precise values.

Qualitative assessments from receptor binding assays suggest that this compound has a pharmacological profile that is "generally equivalent" to that of amitriptyline concerning serotonin and norepinephrine reuptake inhibition. However, a study by Maj et al. (1982) indicated that higher doses of this compound were required to achieve similar in vivo effects to amitriptyline, suggesting it may have a lower affinity for these transporters.

Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by this compound directly impacts the signaling cascades within the central nervous system. The following diagrams illustrate the fundamental pathways.

Caption: Inhibition of Serotonin Reuptake by this compound.

Caption: Inhibition of Norepinephrine Reuptake by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the inhibitory effects of compounds like this compound on serotonin and norepinephrine reuptake.

In Vitro Serotonin Reuptake Inhibition Assay (Radiolabeled)

Objective: To determine the IC50 value of a test compound for the serotonin transporter (SERT).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Serotonin ([³H]5-HT).

-

Buffers: Krebs-Ringer-HEPES (KRH) buffer, wash buffer.

-

Test Compound: this compound.

-

Reference Compound: A known SERT inhibitor (e.g., Fluoxetine) for determining non-specific uptake.

-

Scintillation Cocktail and Counter.

Methodology:

-

Cell Culture: Culture hSERT-expressing HEK293 cells in appropriate medium until they form a confluent monolayer in multi-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference compound in KRH buffer.

-

Assay Procedure: a. Wash the cell monolayers with KRH buffer. b. Pre-incubate the cells with varying concentrations of this compound or the reference compound for a specified time (e.g., 10-20 minutes) at 37°C. Include a vehicle control for total uptake. c. Initiate the reuptake reaction by adding a fixed concentration of [³H]Serotonin to each well. d. Incubate for a defined period (e.g., 10-20 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.

-

Detection and Analysis: a. Lyse the cells and transfer the lysate to scintillation vials. b. Add scintillation cocktail and measure radioactivity using a scintillation counter. c. Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of the reference inhibitor) from the total uptake. d. Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Caption: Experimental Workflow for Serotonin Reuptake Inhibition Assay.

In Vitro Norepinephrine Reuptake Inhibition Assay (Radiolabeled)

Objective: To determine the IC50 value of a test compound for the norepinephrine transporter (NET).

Materials:

-

Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Norepinephrine.

-

Buffers: Appropriate assay and wash buffers.

-

Test Compound: this compound.

-

Reference Compound: A known NET inhibitor (e.g., Desipramine) for determining non-specific uptake.

-

Scintillation Cocktail and Counter.

Methodology:

-

Cell Culture: Culture hNET-expressing HEK293 cells in multi-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference compound in the assay buffer.

-

Assay Procedure: a. Wash the cell monolayers. b. Pre-incubate the cells with various concentrations of this compound or the reference compound for a specified time at 37°C. Include a vehicle control. c. Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine. d. Incubate for a defined period at 37°C. e. Terminate the reaction by washing with ice-cold buffer.

-

Detection and Analysis: a. Lyse the cells and measure radioactivity using a scintillation counter. b. Calculate specific norepinephrine uptake. c. Determine the IC50 value for this compound through non-linear regression analysis of the concentration-response curve.

Conclusion

This compound exerts its antidepressant effects through the inhibition of both serotonin and norepinephrine reuptake, a mechanism it shares with its parent compound, amitriptyline. While qualitative data suggests a comparable pharmacological profile, further research is needed to definitively quantify the inhibitory potency (Ki and IC50 values) of this compound at SERT and NET to fully understand its therapeutic advantages. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to conduct these critical investigations. A more precise understanding of this compound's interaction with monoamine transporters will be invaluable for the development of novel antidepressants with improved efficacy and tolerability.

References

A Technical Guide to the Structural Analogues and Derivatives of Amitriptylinoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline, presents a compelling case for further drug development. It demonstrates comparable antidepressant efficacy to its parent compound but with a significantly improved side-effect profile, including reduced sedative, anticholinergic, and cardiotoxic effects. This guide provides a comprehensive overview of the known structural analogues and derivatives of this compound, focusing on their synthesis, pharmacological properties, and the underlying structure-activity relationships. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction

This compound is a tricyclic antidepressant (TCA) that was introduced in Europe for the treatment of depression.[1] It is the N-oxide metabolite of amitriptyline, one of the most widely prescribed TCAs.[2] The primary advantage of this compound lies in its improved tolerability compared to amitriptyline.[1] This is largely attributed to its altered receptor binding profile, particularly its significantly lower affinity for α1-adrenergic and muscarinic acetylcholine receptors.[1] These receptors are associated with many of the undesirable side effects of TCAs, such as orthostatic hypotension, drowsiness, and dry mouth.

This guide will delve into the structural modifications of the core this compound scaffold, exploring known analogues and derivatives. We will examine the synthetic pathways to these compounds, present available quantitative pharmacological data, and discuss the structure-activity relationships that govern their biological effects.

Core Structure and Known Modifications

The core structure of this compound consists of a dibenzocycloheptene ring system with a dimethylaminopropylidene side chain, where the tertiary amine is oxidized to an N-oxide.

Known structural analogues and derivatives primarily revolve around modifications at three key positions:

-

The Tricyclic Core: Modifications to the dibenzocycloheptene ring system can influence the overall shape and electronic properties of the molecule, potentially affecting receptor interactions.

-

The Propylidene Side Chain: Alterations to the length, rigidity, and substituents on this chain can impact binding to transporters and receptors.

-

The N-Oxide Group: While the N-oxide is a defining feature, derivatives exploring bioisosteric replacements or modifications of the N-substituents could lead to novel pharmacological profiles.

The most studied structural analogues of this compound are its own metabolites, which arise from the metabolism of amitriptyline. These include hydroxylated derivatives of both amitriptyline and nortriptyline (the N-demethylated metabolite of amitriptyline).[3]

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the oxidation of amitriptyline.

General Experimental Protocol for the Synthesis of this compound

Objective: To synthesize this compound from amitriptyline via oxidation.

Materials:

-

Amitriptyline hydrochloride

-

A suitable oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

-

A suitable solvent (e.g., dichloromethane or methanol)

-

A base for neutralization (e.g., sodium bicarbonate)

-

Purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Amitriptyline hydrochloride is dissolved in an appropriate solvent.

-

The free base of amitriptyline is generated by treatment with a suitable base.

-

The oxidizing agent is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction progress is monitored using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up to remove excess oxidizing agent and byproducts. This may involve washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) and a basic solution (e.g., sodium bicarbonate).

-

The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

A visual representation of a potential synthesis workflow is provided below.

Caption: General workflow for the synthesis of this compound.

Pharmacological Properties of this compound and its Analogues

The primary mechanism of action of this compound, similar to amitriptyline, is the inhibition of serotonin and norepinephrine reuptake. However, its distinct side-effect profile is a direct result of its altered affinities for other receptors.

Receptor Binding Affinities

The available quantitative data highlights the key differences between amitriptyline and this compound.

| Receptor | Amitriptyline (Affinity/IC50) | This compound (Affinity/IC50) | Reference |

| α1-Adrenergic Receptor | High Affinity | ~60-fold lower affinity | |

| Muscarinic Acetylcholine Receptor | High Affinity | Weakest affinity of tested TCAs |

This table summarizes the key receptor binding affinity differences that contribute to the improved side-effect profile of this compound.

Signaling Pathways

The antidepressant effects of this compound are mediated through the enhancement of serotonergic and noradrenergic signaling in the brain. By blocking the reuptake of these neurotransmitters from the synaptic cleft, their concentration increases, leading to enhanced postsynaptic receptor activation.

The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of action of this compound at the synapse.

Structure-Activity Relationships (SAR)

While specific SAR studies on a broad range of this compound derivatives are limited in the public domain, general principles from tricyclic antidepressants can be extrapolated.

-

Tricyclic System: The three-dimensional shape of the dibenzocycloheptene ring is crucial for fitting into the binding pockets of monoamine transporters.

-

Side Chain Length: A three-carbon chain between the tricyclic core and the terminal amine is generally optimal for potent reuptake inhibition.

-